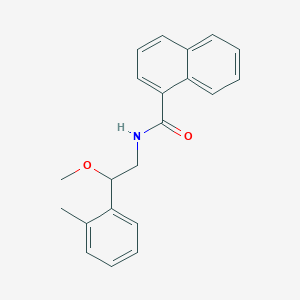

N-(2-methoxy-2-(o-tolyl)ethyl)-1-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methoxy-2-(o-tolyl)ethyl)-1-naphthamide, also known as MTENA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that is derived from naphthalene and has been found to have a range of interesting properties. In

科学的研究の応用

Solvent Dependence in Dye Lasers

Research by Martin, Weigand, and Pardo (1996) explored the fluorescence, lasing efficiency, and photostability of N-substituted 1,8-naphthalimide derivatives, including structures similar to N-(2-methoxy-2-(o-tolyl)ethyl)-1-naphthamide, in different solvents. Their findings highlight how solvent properties such as acidity, polarity, and viscosity affect the intramolecular charge transfer, impacting the fluorescence and laser emission efficiency of these compounds. This study has implications for designing efficient dye lasers with tailored emission properties (Martin, Weigand, & Pardo, 1996).

Spasmolytic Agents Research

Kanao et al. (1982) synthesized and evaluated N-[(benzoyloxy)alkyl]-1,2,3,4-tetrahydro-2-naphthylamine derivatives, which share structural features with N-(2-methoxy-2-(o-tolyl)ethyl)-1-naphthamide, for their spasmolytic properties. Some derivatives exhibited selective effectiveness on the colon, surpassing the reference drug mebeverine in activity. This study underscores the potential of naphthalene derivatives as spasmolytic agents, offering insights into structure-activity relationships and opening avenues for developing new therapeutic agents (Kanao et al., 1982).

Analytical Chemistry Applications

Bounias (1980) utilized N-(1-Naphthyl)ethylenediamine dihydrochloride, a compound related to N-(2-methoxy-2-(o-tolyl)ethyl)-1-naphthamide, for the quantification of sugars on thin-layer chromatography plates. The methodology involved a novel reagent and a mathematical calibration process, demonstrating the utility of naphthalene derivatives in analytical chemistry for precise and accurate quantification of biochemical compounds (Bounias, 1980).

Polymerization Catalyst Research

Jenkins and Brookhart (2004) conducted a mechanistic investigation on the polymerization of ethylene catalyzed by neutral Ni(II) catalysts derived from bulky anilinotropone ligands, including those related to N-(2-methoxy-2-(o-tolyl)ethyl)-1-naphthamide. This research provides valuable insights into the synthesis of branched polyethylenes, showcasing the role of naphthalene derivatives in the development of advanced polymer materials (Jenkins & Brookhart, 2004).

特性

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c1-15-8-3-5-11-17(15)20(24-2)14-22-21(23)19-13-7-10-16-9-4-6-12-18(16)19/h3-13,20H,14H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSLRTOEEUTXCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C2=CC=CC3=CC=CC=C32)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Tert-butyl-4-[[(6-chloroquinazolin-4-yl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2965868.png)

![1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2965882.png)

![2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide](/img/structure/B2965885.png)

![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965888.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoline-6-carboxamide](/img/structure/B2965890.png)